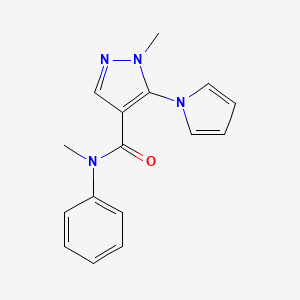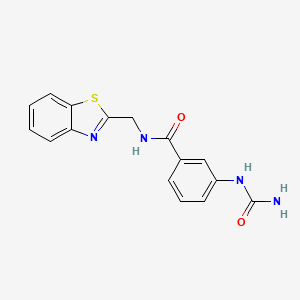
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide, also known as BZML, is a compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mecanismo De Acción
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide exerts its biological effects through the inhibition of tubulin polymerization, which is essential for cell division and growth. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide binds to the colchicine-binding site of tubulin, leading to the disruption of microtubule formation and cell cycle arrest. This mechanism of action makes N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing antioxidant enzyme activity. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has also been shown to inhibit bacterial growth by disrupting cell wall synthesis and membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which can affect its efficacy in certain assays. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide also requires further optimization and testing in vivo to determine its potential as a therapeutic agent.
Direcciones Futuras
For N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide research include optimization of synthesis methods, evaluation of its efficacy in animal models, and development of analogs with improved solubility and potency. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has the potential to be a valuable tool in cancer therapy, neuroprotection, and antimicrobial activity research.
Métodos De Síntesis
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with N-(tert-butoxycarbonyl)-3-aminobenzamide followed by deprotection and coupling reactions. The final product is obtained through purification and characterization methods such as column chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has shown potential in various research applications such as cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide exhibits cytotoxicity against different cancer cell lines such as breast cancer, prostate cancer, and lung cancer. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to possess antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-16(22)19-11-5-3-4-10(8-11)15(21)18-9-14-20-12-6-1-2-7-13(12)23-14/h1-8H,9H2,(H,18,21)(H3,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLHBXWRGHILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=CC(=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

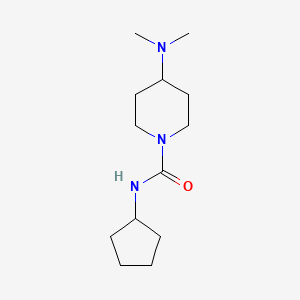
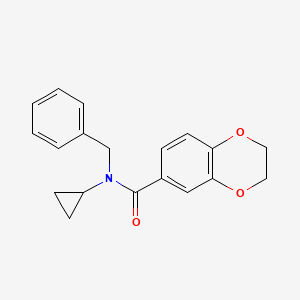
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)
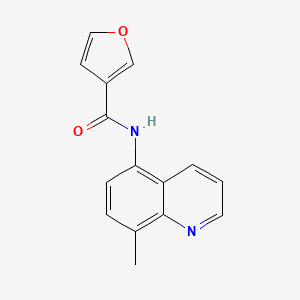
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
